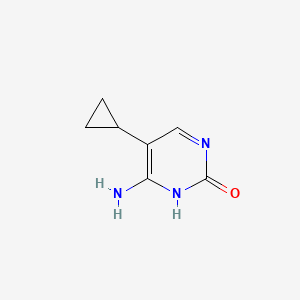

5-Cyclopropylcytosine

Description

Contextualization of Nucleoside Analogues in Chemical Biology

Nucleoside analogues are synthetic variants of the natural nucleosides (adenosine, guanosine, cytidine, uridine (B1682114), and thymidine) that form the fundamental building blocks of DNA and RNA. nih.gov These analogues are crucial tools in chemical biology and have a rich history in the development of therapeutic agents. nih.govnih.gov Modifications can be made to the sugar moiety, the nucleobase, or both, leading to compounds with altered biological activities. Current time information in West Northamptonshire, GB.

The rationale behind creating these analogues is to generate molecules that can interact with the cellular machinery involved in nucleic acid synthesis and function—such as polymerases, kinases, or other enzymes—but do so in a way that produces a specific, often therapeutic, outcome. nih.gov For instance, many antiviral and anticancer drugs are nucleoside analogues that, once incorporated into a growing DNA or RNA strand, terminate the chain elongation process or otherwise disrupt cellular replication. nih.gov The development of these compounds is a symbiotic process between synthetic chemistry, which devises new ways to create these molecules, and biological evaluation, which tests their efficacy and mechanism of action. nih.govCurrent time information in West Northamptonshire, GB. However, challenges such as poor cellular uptake and rapid degradation often limit their effectiveness, spurring continuous research into next-generation analogues. nih.govpnas.org

Significance of Cyclopropyl (B3062369) Moieties in Biomolecular Systems

The cyclopropyl group, a three-membered carbon ring, is a fascinating structural motif in chemistry. libretexts.org Its significance in biomolecular systems stems from its unique electronic and conformational properties. Due to severe bond-angle distortion (60°), the cyclopropyl ring possesses high strain energy, and its carbon-carbon bonds have enhanced p-character, resembling some properties of a double bond. libretexts.org

In drug discovery, the incorporation of a cyclopropyl ring is a strategic choice to modulate a molecule's potency, metabolic stability, and other drug-like properties. doubtnut.com This small, rigid ring can act as a "conformationally restricted" analogue of other groups, locking a part of the molecule into a specific orientation that may be optimal for binding to a biological target. The electronic nature of the cyclopropyl group can also influence a molecule's reactivity and interactions. doubtnut.com These properties have led to the inclusion of cyclopropyl moieties in a wide array of biologically active compounds, from antibiotics to anticancer agents, where they are often functionally relevant to the molecule's mechanism of action. amazonaws.comnih.gov

Overview of Research Trajectories for 5-Cyclopropylcytosine

Research on this compound has primarily followed specific, highly technical trajectories. A key area of investigation has been its synthesis. Reports describe the preparation of this compound through palladium(0)-catalyzed coupling reactions, a common method for creating carbon-carbon bonds. researchgate.net For example, the reaction can be performed by coupling a protected 5-halocytosine derivative with a cyclopropyl-containing organometallic reagent. researchgate.net

Beyond its synthesis, this compound has been identified in patent literature as a component of modified nucleic acids, particularly for the potential development of mRNA-based therapeutics. siyavula.comitrcweb.orgdoubtnut.compnas.org In this context, modified bases are incorporated into mRNA sequences to enhance their stability and translational efficiency while reducing their immunogenicity.

A significant academic application of a related analogue, N4-cyclopropylcytosine, has been in the study of charge transport in DNA. nih.govpnas.org In these studies, the cyclopropyl-modified cytosine acts as a "kinetically fast electron hole trap." nih.govpnas.org When incorporated into a DNA duplex, it can be used to probe how charge (in the form of a radical cation or "hole") migrates through the DNA base stack. pnas.org Experiments have shown that oxidative damage can occur at a distant N4-cyclopropylcytosine, indicating that charge transport is not limited to the lower-energy guanine (B1146940) bases but involves all bases, including the higher-energy pyrimidines. nih.govpnas.org This research provides fundamental insights into the electronic properties of DNA and how its sequence and structure govern long-range chemical reactions. nih.gov

Data and Findings

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₉N₃O |

| IUPAC Name | 4-amino-5-cyclopropylpyrimidin-2(1H)-one |

| Molar Mass | 151.17 g/mol |

| Physical State | Solid (at room temperature) |

Summary of Research Findings for Cyclopropyl-Modified Cytosines

| Research Area | Key Finding | Relevant Compound |

| Organic Synthesis | Synthesized via palladium(0)-catalyzed coupling of a silylated 5-bromocytosine (B1215235) derivative with tributylstannylcyclopropane. researchgate.net | This compound |

| Modified Nucleic Acids | Listed as a potential modified base for inclusion in nucleic acid molecules for therapeutic applications. siyavula.comitrcweb.orgdoubtnut.com | This compound |

| DNA Charge Transport | Used as a kinetically fast hole trap to demonstrate that charge migration in DNA involves pyrimidine (B1678525) bases, not just purines. nih.govpnas.org | N4-cyclopropylcytosine |

| DNA Charge Transport | The efficiency of oxidative damage at this site is sensitive to the overall DNA sequence and structure, not just the intervening bases. nih.gov | N4-cyclopropylcytosine |

Structure

3D Structure

Properties

CAS No. |

137937-76-9 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

6-amino-5-cyclopropyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C7H9N3O/c8-6-5(4-1-2-4)3-9-7(11)10-6/h3-4H,1-2H2,(H3,8,9,10,11) |

InChI Key |

RIEBEZXLKZFKGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(NC(=O)N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopropylcytosine

Palladium(0)-Catalyzed Coupling Reactions for Pyrimidine (B1678525) Modifications

Palladium(0)-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds in organic synthesis. These methods have been extensively applied to the modification of heterocyclic compounds, including pyrimidines, offering a direct and efficient route to introduce a wide range of substituents.

The development of palladium-catalyzed cross-coupling strategies for the synthesis of C-5 substituted pyrimidine nucleosides has been a significant advancement in nucleoside chemistry. Early methods often involved the reaction of 5-halopyrimidine nucleosides with various organometallic reagents. These reactions typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the C-5 substituted product and regenerate the active palladium(0) species.

The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents, has proven to be particularly effective for the synthesis of C-5 substituted pyrimidines due to the stability and low toxicity of the boronic acids and their derivatives. nih.govresearchgate.netaudreyli.comresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the use of sterically demanding trialkylphosphine ligands has been shown to be beneficial in some cases. acs.org

While much of the early work focused on uridine (B1682114) derivatives, these methodologies have been adapted for the synthesis of 5-substituted cytosine derivatives. The amino group at the C-4 position of cytosine can influence the reactivity of the pyrimidine ring, sometimes necessitating modifications to the reaction conditions developed for uridines.

A variety of other cross-coupling reactions have also been employed for the modification of pyrimidines, including the Heck, Sonogashira, Stille, and Negishi reactions, each offering unique advantages depending on the desired substituent and the specific pyrimidine substrate. mdpi.comwikipedia.org

The mechanism of palladium-catalyzed cross-coupling reactions involves the formation of key organopalladium intermediates. nih.govwikipedia.org The synthesis of C-5 substituted pyrimidine nucleosides has been shown to proceed via such intermediates. nih.govacs.org Following the oxidative addition of a palladium(0) complex to a 5-halopyrimidine, a C-5 palladated pyrimidine intermediate is formed. This intermediate is then poised to react with a suitable coupling partner.

The characterization of these organopalladium intermediates can be challenging due to their often transient nature. However, mechanistic studies, including kinetic analysis and the isolation and characterization of stable analogues, have provided valuable insights into their structure and reactivity. For example, stable organopalladium complexes have been synthesized and characterized by techniques such as X-ray crystallography and NMR spectroscopy, confirming the nature of the palladium-carbon bond. researchgate.netresearchgate.net These studies have been instrumental in optimizing reaction conditions and developing more efficient catalytic systems for the synthesis of 5-substituted pyrimidines.

Exploration of Cyclopropane (B1198618) Introduction Techniques

The introduction of a cyclopropyl (B3062369) group onto a pyrimidine scaffold can be achieved through various synthetic strategies. Transition-metal catalysis has played a pivotal role in the development of efficient methods for the formation of carbon-carbon bonds involving cyclopropanes. nih.govnih.gov

The unique electronic and steric properties of the cyclopropane ring make it an interesting building block in medicinal chemistry. Transition-metal-catalyzed cross-coupling reactions have enabled the installation of functionalized cyclopropanes onto various scaffolds. nih.gov The cyclopropyl group can act as either a nucleophile (in the form of an organometallic reagent) or an electrophile (as a cyclopropyl halide) in these reactions. nih.gov

The activation of C-C bonds within the strained cyclopropane ring by transition metals is another strategy that has been explored. wikipedia.orgwikipedia.org This approach can lead to the formation of metallacyclobutane intermediates, which can then undergo further reactions to form new carbon-carbon bonds. While this strategy is less common for the direct synthesis of 5-cyclopropylcytosine, it highlights the diverse reactivity of cyclopropanes in the presence of transition metal catalysts.

More direct methods for the introduction of a cyclopropyl group often involve the cross-coupling of a 5-halopyrimidine with a cyclopropyl-organometallic reagent. Cyclopropylboronic acid and its derivatives are widely used for this purpose in Suzuki-Miyaura couplings. researchgate.netaudreyli.comresearchgate.netmdpi.com

Beyond the widely used Suzuki-Miyaura coupling, several other cross-coupling methodologies have been developed for the introduction of cyclopropyl moieties onto aromatic and heteroaromatic rings. These alternative methods can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Hiyama cross-coupling , which uses organosilanes, is another valuable tool for the synthesis of cyclopropyl-substituted aromatics. semanticscholar.org This method often requires activation of the organosilane with a fluoride (B91410) source.

More recently, nickel-catalyzed reductive cross-coupling reactions have emerged as a promising method for the arylation of cyclopropylamines. researchgate.netorganic-chemistry.org Copper-catalyzed methods have also been explored for the synthesis of chiral alkynyl cyclopropanes through enantioconvergent radical cross-coupling of cyclopropyl halides. sustech.edu.cn

The direct cyclopropylation of heterocycles using a simple palladium catalyst has also been reported, where the cyclopropyl-halide bond undergoes concerted oxidative addition to palladium(0). nih.gov The use of potassium cyclopropyltrifluoroborate (B8364958) in Suzuki-Miyaura couplings with aryl and heteroaryl chlorides has also been demonstrated to be effective. acs.orgnih.gov

These alternative methodologies provide a diverse toolbox for the synthesis of this compound and its derivatives, allowing for the selection of the most appropriate method based on the specific synthetic challenge.

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Cyclopropylboronic acid/esters/trifluoroborates | Mild conditions, high functional group tolerance, stable reagents. |

| Negishi | Cyclopropylzinc halides | Highly reactive, useful for sensitive substrates. |

| Kumada | Cyclopropyl Grignard reagents | Strong nucleophiles, suitable for less reactive electrophiles. |

| Hiyama | Cyclopropylsilanes | Requires fluoride activation, offers alternative reactivity. |

| Nickel-Catalyzed | Cyclopropylamine NHP esters | Reductive coupling, mild conditions. |

| Direct Cyclopropylation | Cyclopropyl halides | Concerted oxidative addition of C-X bond to Pd(0). |

Synthesis of Related Cyclopropylated Pyrimidine Derivatives

The synthetic methodologies described above are not limited to the synthesis of this compound but can also be applied to the preparation of a variety of other cyclopropylated pyrimidine derivatives. For example, the synthesis of novel cyclopropyl pyrimidine and purine (B94841) nucleoside analogues has been achieved through one-pot reactions. nih.gov

The Suzuki-Miyaura cross-coupling reaction has been successfully used for the synthesis of various cyclopropylthiophene derivatives, demonstrating its applicability to other heterocyclic systems. mdpi.com The synthesis of 5-vinylpyrimidine nucleoside analogs, which are structurally related to cyclopropylated derivatives, has also been accomplished via organometallic intermediates. nih.gov

The development of synthetic routes to these related compounds is important for structure-activity relationship studies and for the discovery of new therapeutic agents. The versatility of palladium-catalyzed cross-coupling reactions and other modern synthetic methods continues to enable the synthesis of a wide array of novel cyclopropylated pyrimidine derivatives.

Preparation of 5-Cyclopropyluracil (B1353297)

The introduction of a cyclopropyl group at the C-5 position of a uracil (B121893) ring is most commonly achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is a prominent and versatile method for this purpose, valued for its mild conditions and tolerance of various functional groups. nih.govnih.gov

The general strategy involves the coupling of a 5-halouracil derivative, typically 5-iodouracil (B140508) or 5-bromouracil, with a cyclopropylboron reagent. nih.gov Cyclopropylboronic acid or its more stable trifluoroborate salt is used as the source of the cyclopropyl moiety. nih.gov

Reaction Scheme:

The synthesis begins with a 5-halouracil (I), which is reacted with a cyclopropylboron reagent (II) in the presence of a palladium catalyst and a base. The palladium catalyst, often Pd(OAc)₂ or Pd(PPh₃)₄, facilitates the formation of the new carbon-carbon bond between the C-5 position of the uracil ring and the cyclopropyl group, yielding 5-cyclopropyluracil (III).

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction to synthesize 5-cyclopropyluracil.

Key Reagents and Conditions:

The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of catalyst, ligand, base, and solvent.

| Component | Examples | Role in Reaction |

| 5-Halouracil | 5-Iodouracil, 5-Bromouracil | The electrophilic partner in the coupling reaction. 5-iodouracil is generally more reactive than 5-bromouracil. |

| Cyclopropylboron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate | The nucleophilic partner, providing the cyclopropyl group. Trifluoroborate salts are often preferred for their stability. nih.gov |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govaudreyli.com |

| Ligand | Triphenylphosphine (PPh₃), n-BuPAd₂ | Stabilizes the palladium center and influences its reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and participates in the transmetalation step. researchgate.net |

| Solvent | Toluene, Dioxane, Dimethoxyethane (DME) | Provides the medium for the reaction to occur. |

This table is interactive. Sort by column to explore the components.

Detailed research has demonstrated the successful coupling of cyclopropylboronic acid with a variety of aryl and heteroaryl bromides, achieving good to excellent yields. audreyli.com While a specific protocol for 5-cyclopropyluracil is not detailed in the provided sources, the conditions used for similar heteroaryl couplings provide a reliable template for this transformation. For instance, the coupling of heteroaryl chlorides with potassium cyclopropyltrifluoroborate has been effectively carried out using a Pd(OAc)₂ catalyst with a n-BuPAd₂ ligand and Cs₂CO₃ as the base. nih.gov

Comparative Synthetic Approaches for 5-Substituted Pyrimidine Nucleosides

The synthesis of 5-cyclopropyluracil is an example of a broader class of reactions used to create C-5 substituted pyrimidine nucleosides. The formation of a carbon-carbon bond at this position is a key strategy for developing novel therapeutic agents and biological probes. nih.gov Several cross-coupling methods are available, each with distinct advantages and limitations.

Overview of Common C-5 Functionalization Methods:

| Synthetic Approach | Starting Material | Reagent | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | 5-Halopyrimidine | Organoboron derivative (e.g., boronic acid) | Palladium-based (e.g., Pd(PPh₃)₄) | High functional group tolerance; commercially available reagents; mild reaction conditions. nih.govmdpi.com |

| Stille Coupling | 5-Halopyrimidine | Organostannane derivative (e.g., R-SnBu₃) | Palladium-based | Effective for a wide range of coupling partners; tolerant of many functional groups. |

| Heck Coupling | 5-Halopyrimidine | Alkene | Palladium-based | Forms a C-C double bond, which can be subsequently reduced if a saturated linker is desired. |

| Sonogashira Coupling | 5-Halopyrimidine | Terminal Alkyne | Palladium and Copper co-catalysis | Specifically introduces an alkyne group, useful for further modification via "click chemistry". wikipedia.orgtocris.com |

| Direct C-H Arylation | Pyrimidine (unhalogenated) | Arene or Heteroarene | Palladium-based | Avoids the pre-functionalization step of halogenation, offering a more atom-economical route. nih.gov |

This table is interactive. Sort by column to compare different synthetic methods.

The Suzuki-Miyaura reaction is often favored for its use of relatively non-toxic and stable boronic acid reagents compared to the toxic organostannanes used in Stille coupling. The Sonogashira coupling is highly specific for introducing alkynyl groups, such as in the synthesis of 5-ethynyl-2'-deoxyuridine, a widely used thymidine (B127349) analogue for labeling DNA. wikipedia.orgtocris.comjenabioscience.comrndsystems.com

Conversion of 5-Substituted Uracil to Cytosine:

Once the 5-substituted uracil derivative (e.g., 5-cyclopropyluracil) is prepared, it can be converted to the corresponding cytosine analogue. This transformation targets the C-4 carbonyl group of the uracil ring. A common laboratory and industrial method involves a two-step sequence:

Activation of the C4-Carbonyl: The uracil derivative is first treated with a sulfonating agent, such as an alkylsulfonyl chloride, to convert the C4-carbonyl into a more reactive O-alkylsulfonyl intermediate. google.com

Amination: This intermediate is then subjected to amination. google.com Treatment with ammonia (B1221849) (often as gaseous ammonia or dissolved in an organic solvent) displaces the sulfonyl group, replacing it with an amino group to form the final cytosine derivative. google.com Primary or secondary amines can also be used to produce N-substituted cytosine analogues. google.com

This process provides an efficient route to 5-substituted cytosine derivatives from their readily accessible uracil precursors.

Molecular Interactions and Biophysical Studies of 5 Cyclopropylcytosine

DNA Interactions and Structural Perturbations

The successful incorporation of modified nucleosides into synthetic polynucleotide chains is a prerequisite for detailed biophysical and enzymatic studies. 5-Cyclopropylcytosine, often referred to in the literature as N4-cyclopropylcytosine (CPC), has been successfully incorporated into DNA duplexes for various experimental assays. The synthesis of oligonucleotides containing CPC is achieved using standard phosphoramidite (B1245037) chemistry, allowing for its placement at specific sites within a DNA sequence.

The influence of modified bases on the machinery of DNA replication is a critical area of research, providing insights into mutagenesis and the development of therapeutic agents. While direct and extensive studies on the influence of this compound on DNA replication mechanisms are not widely reported, inferences can be drawn from studies on other N4-acylated cytosine analogs.

The presence of a modification on a DNA template can pose a challenge to the progression of DNA polymerases. Depending on the nature of the modification and the specific polymerase, this can result in stalled replication, error-prone bypass (translesion synthesis), or accurate incorporation of the complementary nucleotide. For instance, studies with other bulky DNA lesions have shown that the local nucleotide sequence context can significantly affect the efficiency and fidelity of bypass by translesion synthesis polymerases.

In the context of enzymatic incorporation of the corresponding triphosphate, d(CPC)TP, studies on various N4-acylated 2'-deoxycytidine (B1670253) triphosphates have demonstrated that a range of DNA polymerases, including those from families A and B, can recognize and incorporate these modified nucleotides into a growing DNA strand. However, this incorporation is not always canonical. Some polymerases exhibit a tendency to mispair N4-acylated cytosines with adenine (B156593) instead of guanine (B1146940). This suggests that if this compound were present in the nucleotide pool, it could potentially be incorporated during DNA synthesis, with the possibility of introducing mutations. The fidelity of DNA replication in the presence of this compound would therefore depend on the specific DNA polymerase involved and its ability to accommodate the cyclopropyl (B3062369) group in its active site.

One of the most significant applications of this compound in biophysical chemistry is its use as a kinetically fast electron hole trap in the study of DNA-mediated charge transport. Charge transport through DNA is a fundamental process with implications for DNA damage, repair, and the development of molecular electronics. This process is often described as a "hopping" of a positive charge (a "hole") between nucleobases.

Initially, it was believed that charge transport occurred primarily through hopping between guanine bases, which have the lowest oxidation potential among the natural bases. However, the use of CPC has been instrumental in demonstrating that higher-energy pyrimidine (B1678525) bases are also involved in this process. In these experiments, a photooxidant is tethered to one end of a DNA duplex containing a remotely located CPC. Upon photoirradiation, a hole is injected into the DNA and migrates through the base stack. The presence of the cyclopropyl group on cytosine makes it a sensitive reporter of this charge migration. When a hole localizes on CPC, the cyclopropyl ring is irreversibly opened, leading to the decomposition of the CPC base. This decomposition can be quantified, providing a direct measure of the extent of charge transport to that specific site.

The key findings from these studies are that appreciable oxidative damage occurs at distant CPC sites, even when lower-energy guanine bases are present in the intervening sequence. This provides direct chemical evidence that the migrating hole resides, at least transiently, on pyrimidine bases.

The insights gained from using this compound as a charge trap have contributed to a more refined model of long-range charge transfer in DNA. The observation that CPC can efficiently trap holes, with a trapping efficiency comparable to that of N2-cyclopropylguanosine, suggests that charge transport is not simply a function of the relative energies of the isolated bases.

Instead, a model of charge delocalization within transient, structure-dependent domains has been proposed. In this model, charge is not strictly localized on a single base but can be delocalized over several bases within a domain. These domains are thought to form and break up dynamically, influenced by the sequence-dependent structure and motions of the DNA. This dynamic delocalized model helps to explain the sensitivity of charge transport to the intervening DNA sequence and structure. The ability of CPC to trap charges efficiently, despite its higher oxidation potential compared to guanine, supports the idea that orbital mixing among the bases within these domains plays a crucial role in facilitating charge transport.

Enzymatic Interactions and Recognition

The interaction of DNA-modifying and -processing enzymes with nucleobases that have been altered is fundamental to understanding DNA repair, replication, and epigenetics. The study of N4-acylated 2'-deoxycytidine nucleotides, a class to which this compound triphosphate belongs, has provided valuable information on their recognition by various DNA polymerases.

Research has shown that a variety of DNA polymerases from both family A (e.g., Taq polymerase, Klenow fragment) and family B (e.g., KOD XL) can efficiently utilize N4-acylated 2'-deoxycytidine triphosphates as substrates for DNA synthesis. This indicates that the active sites of these polymerases can accommodate the N4-acyl modification. Terminal deoxynucleotidyl transferase has also been shown to incorporate several hundred of these modified nucleotides.

However, the fidelity of this incorporation can be compromised. Studies have revealed that for some polymerases, in addition to the expected Watson-Crick pairing with guanine, there is a significant tendency for N4-acyl-cytosines to form a stable base pair with adenine. In contrast, a proofreading polymerase like that from the phi29 bacteriophage, while still able to utilize these modified triphosphates, also shows a propensity to form the mispair with adenine.

These findings suggest that if this compound were present as a triphosphate in a cellular environment, it could be incorporated into DNA by various polymerases. The cyclopropyl moiety at the N4 position would likely influence the hydrogen bonding patterns and steric interactions within the polymerase active site, potentially leading to an increased rate of misincorporation opposite adenine. The interaction with DNA repair enzymes, which recognize and excise damaged or modified bases, would be another important area of investigation to fully understand the biological consequences of this modified base.

Data Tables

Table 1: Enzymatic Incorporation of N4-Acylated 2'-Deoxycytidine Triphosphates (dCAcylTPs) by Various DNA Polymerases

| DNA Polymerase | Polymerase Family | Substrate Utilization | Base Pairing Fidelity |

| Taq Polymerase | A | Efficient | Forms CAcyl•G and CAcyl•A pairs |

| Klenow Fragment (exo-) | A | Efficient | Forms CAcyl•G and CAcyl•A pairs |

| Bsm Polymerase | A | Efficient | Forms CAcyl•G and CAcyl•A pairs |

| KOD XL Polymerase | B | Efficient | Forms CAcyl•G and CAcyl•A pairs |

| phi29 Polymerase | B | Successful | Prone to form CAcyl•A pairs |

| Terminal Deoxynucleotidyl Transferase | X | Efficient | Can incorporate several hundred units |

Data synthesized from findings on N4-acylated 2'-deoxycytidine nucleotides, which includes analogs structurally related to this compound triphosphate.

Table 2: Properties of this compound (CPC) in DNA Biophysical Studies

| Property | Observation | Significance |

| Structural Perturbation | Minimal; depresses duplex melting temperature by ≤1°C. | Allows for the study of its electronic properties in a native-like DNA conformation. |

| Role in Charge Transport | Acts as a kinetically fast electron hole trap. | Enables the detection of charge migration to pyrimidine sites in DNA. |

| Charge Trapping Efficiency | Comparable to N2-cyclopropylguanosine. | Suggests charge transport involves more than just the lowest energy bases and supports a delocalized domain model. |

Studies on Modified Nucleic Acids and Enzyme Activity

The introduction of modifications at the C5 position of cytosine can significantly influence the enzymatic processing of nucleic acids. While studies focusing exclusively on this compound are limited, research on analogous 5-substituted and N4-acylated deoxycytidine triphosphates (dCTPs) provides critical insights into how DNA polymerases interact with such modified substrates. These studies are essential for applications like DNA labeling, sequencing, and the development of therapeutic oligonucleotides.

The enzymatic incorporation of modified nucleotides is highly dependent on the type of DNA polymerase used. Different polymerase families (e.g., Family A like Taq and Klenow Fragment; Family B like Pfu and KOD XL) exhibit varying levels of tolerance and fidelity for unnatural dNTPs. For instance, studies on various N4-acylated dCTPs have shown that Family A and B DNA polymerases can efficiently use them as substrates. nih.govresearchgate.net However, this incorporation is not always canonical. While the intended pairing is with guanine (G), significant misincorporation opposite adenine (A) has been observed with enzymes like Taq and KOD XL DNA polymerases. nih.gov This suggests that modifications to the cytosine ring can alter the hydrogen bonding patterns within the polymerase active site.

Conversely, some high-fidelity proofreading polymerases, such as phi29 DNA polymerase, may also utilize modified dCTPs but can be prone to forming specific mispairs. nih.govresearchgate.net The efficiency of incorporation is a key parameter in these studies. Kinetic analysis of substrates like 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP), an analog with a small alkyne group at the C5 position, shows that its incorporation by enzymes like Klenow fragment (exo-) and DNA polymerase β is only modestly less efficient than that of the natural dCTP. nih.gov This indicates that small, sterically non-demanding groups at the C5 position are generally well-tolerated by the enzymatic machinery.

The cyclopropyl group is small and rigid, and it is expected that its corresponding triphosphate, 5-cyclopropyl-dCTP, would be a substrate for a range of DNA polymerases, similar to other 5-substituted analogs. nih.govsemanticscholar.org The data below, extrapolated from studies on analogous compounds, illustrates the typical performance of different polymerases with modified dCTPs.

Table 1: Representative Enzymatic Incorporation Efficiency of Modified Deoxycytidine Triphosphates by Various DNA Polymerases

This table is representative of data for 5-substituted cytosine analogs and is intended to model the expected behavior of 5-cyclopropyl-dCTP.

| DNA Polymerase | Polymerase Family | Substrate | Relative Incorporation Efficiency (%) | Fidelity (vs. Guanine) |

|---|---|---|---|---|

| Taq Polymerase | A | 5-Alkyl-dCTP | 85-95 | Moderate |

| Klenow Fragment (exo-) | A | 5-Ethynyl-dCTP | ~90 | High |

| KOD XL | B | N4-Acyl-dCTP | 70-80 | Moderate (Mispairing with A) |

| phi29 Polymerase | B | N4-Acyl-dCTP | 60-75 | Low (Prone to mispairing) |

Beyond synthesis, enzymes involved in DNA repair and epigenetic regulation must also process modified bases. DNA glycosylases, for example, are responsible for recognizing and excising damaged or inappropriate bases. nih.gov The presence of a 5-cyclopropyl group could influence the binding and activity of such enzymes. For example, DNA (cytosine-5)-methylases are known to form tight, sometimes covalent, complexes with DNA containing cytosine analogs at their target sites, which can stall processes like transcription. nih.gov Whether the 5-cyclopropyl group would be recognized or processed by epigenetic machinery, such as the TET (Ten-eleven translocation) enzymes that oxidize 5-methylcytosine (B146107), remains an area for further investigation. nih.govresearchgate.net

Interactions with Biological Membranes (General Mechanistic Studies)

The ability of a molecule to cross biological membranes is fundamental to its bioavailability and intracellular activity. For nucleoside analogs, this process is complex, involving a balance of passive diffusion and active transport, governed by the molecule's physicochemical properties such as lipophilicity, size, and hydrogen bonding capacity.

Currently, specific mechanistic studies detailing the interaction of this compound or its corresponding nucleoside with biological membranes are not extensively documented in publicly available literature. However, general principles derived from studies of other small molecules and nucleoside analogs can provide a framework for understanding its likely behavior.

Biophysical techniques used to study these interactions include:

Fluorescence Spectroscopy: To monitor the partitioning of the molecule into model membranes (liposomes).

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters (enthalpy and entropy) of the interaction between the compound and lipid vesicles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the location and orientation of the molecule within the lipid bilayer.

These studies help elucidate whether the molecule superficially associates with the membrane surface or inserts more deeply into the hydrophobic acyl chain region. The ultimate mechanism of translocation is often a complex interplay of these interactions, potentially facilitated by membrane proteins.

Advanced Techniques for Measuring Molecular Interactions

To fully understand the biological implications of nucleic acid modifications like this compound, it is crucial to employ advanced techniques capable of quantitatively analyzing their molecular interactions in real-time. These methods provide high-resolution data on binding kinetics, affinities, and thermodynamics.

Application of Biolayer Interferometry in Nucleic Acid-Protein Studies

Biolayer Interferometry (BLI) is a label-free optical biosensing technique used to measure molecular interactions in real time. It is particularly valuable for studying the kinetics of protein-protein and protein-nucleic acid interactions. The principle involves immobilizing a "ligand" molecule (e.g., a DNA oligonucleotide) onto a biosensor tip and measuring changes in the interference pattern of reflected light as an "analyte" molecule (e.g., a DNA-binding protein) associates with and dissociates from the surface.

While specific BLI studies on this compound-modified nucleic acids have not been published, the technique is well-suited for such investigations. It could be used to answer key questions about how this modification affects the binding of proteins involved in replication, transcription, and repair.

A hypothetical BLI experiment to study the binding of a transcription factor to a DNA duplex containing this compound would involve the following steps:

Table 2: Experimental Workflow for BLI Analysis of Protein Binding to this compound-Modified DNA

| Step | Procedure | Purpose | Data Output |

|---|---|---|---|

| 1. Ligand Immobilization | A biotinylated DNA duplex containing this compound is immobilized onto a streptavidin-coated biosensor tip. | To create a stable surface for interaction analysis. | A stable baseline signal shift confirming immobilization. |

| 2. Baseline | The biosensor tip is dipped into a buffer-only solution. | To establish a stable baseline before introducing the analyte. | A flat, stable signal over time. |

| 3. Association | The tip is moved into a solution containing the protein of interest (analyte) at a known concentration. | To monitor the binding of the protein to the modified DNA in real time. | A curve showing the increase in signal (wavelength shift) as the protein binds. |

| 4. Dissociation | The tip is moved back into the buffer-only solution. | To monitor the release of the protein from the modified DNA in real time. | A curve showing the decay of the signal as the protein dissociates. |

By comparing the K₋ value for the modified DNA to that of an unmodified control sequence, researchers can precisely quantify the impact of the this compound modification on protein binding affinity.

Analysis of Protein-Ligand and Protein-Nucleic Acid Binding

The binding of proteins to nucleic acids is governed by a complex interplay of hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. Modifications to a nucleobase can alter this balance, either enhancing or diminishing protein affinity. The 5-cyclopropyl group, while electronically similar to a methyl group, is conformationally rigid and slightly bulkier, which could uniquely influence these interactions.

Studies on the binding preferences of amino acids for modified bases like 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) offer a valuable proxy for understanding potential interactions with this compound. nih.gov Molecular dynamics simulations have shown that 5mC interacts most strongly with aromatic amino acid side chains, such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe), through favorable stacking and hydrophobic interactions. nih.gov Given the hydrophobic nature of the cyclopropyl ring, it is plausible that it would also engage in favorable interactions with these and other nonpolar residues in a protein's binding pocket.

Isothermal Titration Calorimetry (ITC) is another powerful technique used to characterize the thermodynamics of binding events. biorxiv.org ITC directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. This provides a complete thermodynamic profile of the interaction. For example, a negative ΔH indicates that the binding is enthalpically driven, likely by the formation of favorable hydrogen bonds or van der Waals contacts. biorxiv.org

Table 3: Thermodynamic Parameters of Interaction for Amino Acid Side Chains with Modified Cytosines

Data derived from computational studies on 5-methylcytosine (5mC) in water, serving as an analogue for discussing this compound. Binding free energies (ΔG) are in kJ/mol.

| Amino Acid Side Chain | Type | Interaction Type | Representative ΔG (kJ/mol) with 5mC |

|---|---|---|---|

| Tryptophan (Trp) | Aromatic, Hydrophobic | π-stacking, Hydrophobic | -4.3 |

| Tyrosine (Tyr) | Aromatic, Polar | π-stacking, Hydrophobic | -3.9 |

| Arginine (Arg) | Positively Charged | Electrostatic, H-bonding | -2.1 |

| Phenylalanine (Phe) | Aromatic, Hydrophobic | π-stacking, Hydrophobic | -3.0 |

| Aspartate (Asp) | Negatively Charged | Repulsive/Unfavorable | +3.4 |

The thermodynamic signature of a protein binding to DNA containing this compound would reveal the nature of the driving forces. For example, if the cyclopropyl group displaces ordered water molecules from a hydrophobic binding pocket, the interaction would likely be characterized by a favorable (positive) ΔS. mdpi.commdpi.com Conversely, if the rigid cyclopropyl group restricts conformational flexibility upon binding, it might result in an entropic penalty. biorxiv.org These detailed analyses are crucial for elucidating the precise molecular mechanisms by which this compound modulates the function of biological macromolecules.

Theoretical and Computational Investigations of 5 Cyclopropylcytosine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. For 5-cyclopropylcytosine, these computational approaches can predict its geometry, stability, and reactivity.

Prediction of Molecular Properties and Reactivity

The electronic nature of the cyclopropyl (B3062369) group, often described as having partial double-bond character, can significantly influence the properties of the pyrimidine (B1678525) ring. wikipedia.org Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to predict a range of molecular properties and reactivity descriptors. These descriptors help in understanding how this compound might behave in various chemical environments. mdpi.comscirp.org

Key molecular properties that can be calculated include ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. chemrxiv.org A smaller gap generally suggests higher reactivity. For cyclopropyl-containing compounds, the interaction between the cyclopropyl Walsh orbitals and the π-system of the cytosine ring can modulate these frontier orbital energies.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's propensity to participate in chemical reactions. mdpi.com These parameters are vital for predicting how this compound might interact with other molecules, including enzymes or other DNA bases.

Table 1: Predicted Molecular Properties and Reactivity Descriptors for a Model Cyclopropyl-Substituted Aromatic System

| Property | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 5.3 eV |

| Ionization Potential | Energy required to remove an electron | 7.0 eV |

| Electron Affinity | Energy released when an electron is added | 0.8 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electrophilicity Index (ω) | Capacity to accept electrons | 1.5 eV |

Note: These are illustrative values for a model system and actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The orientation of the cyclopropyl ring relative to the cytosine plane is a key structural parameter.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can aid in its experimental identification and characterization.

Map the Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions, such as hydrogen bonding with other nucleobases. mdpi.com

DFT studies on related cyclopropyl-substituted systems have shown that the cyclopropyl group can act as an electron-donating group through hyperconjugation, influencing the charge distribution within the aromatic ring. wikipedia.org

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful lens through which to view the intricate details of chemical reactions at the molecular level. For this compound, this involves understanding the reactivity of the cyclopropyl moiety and its influence on processes like DNA-mediated charge transfer.

Mechanistic Insights into Cyclopropyl Moieties in Catalysis

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions, a property that can be exploited in catalysis. nih.govresearchgate.net Computational modeling, often using DFT, can elucidate the mechanisms of these reactions by:

Mapping Reaction Pathways: Identifying the transition states and intermediates involved in the ring-opening process. This allows for the calculation of activation energies, which determine the reaction rates.

Investigating Catalyst-Substrate Interactions: Modeling how a catalyst, such as a transition metal complex, interacts with the cyclopropyl group to facilitate its cleavage.

For instance, computational studies on other electrophilic cyclopropanes have shown that the reaction mechanism can be highly dependent on the nature of the substituents and the attacking nucleophile. nih.gov Understanding these mechanisms is crucial for designing new catalytic applications for molecules like this compound.

Simulation of DNA-Mediated Charge Transfer Processes

The transfer of charge (electrons or holes) through the DNA double helix is a fundamental process with implications for DNA damage, repair, and the development of molecular electronics. nih.govnih.gov The introduction of a modified base like this compound can significantly alter the charge transfer properties of a DNA duplex.

Computational simulations can model these processes by:

Calculating Redox Potentials: Determining the ease with which this compound can be oxidized or reduced relative to the natural DNA bases. This is critical for predicting its role as a potential charge carrier or trap.

Simulating Charge Hopping: Modeling the transfer of a charge between adjacent bases. The electronic coupling between this compound and its neighbors in the DNA stack will influence the rate of this hopping process.

Studies on other modified nucleobases have demonstrated that even subtle changes to the base structure can have profound effects on the efficiency and mechanism of DNA charge transport. nih.govmdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of their conformational landscapes and interactions with their environment over time. griffith.edu.au

For this compound, MD simulations are particularly valuable for understanding its behavior within a larger biological context, such as a DNA duplex. These simulations can reveal:

Conformational Preferences: The preferred orientation of the cyclopropyl group relative to the cytosine ring and the surrounding DNA structure. Studies on other N-cyclopropyl amides have revealed unexpected conformational behaviors that differ from other aliphatic amides. nih.gov

Impact on DNA Structure: How the presence of this compound affects the local and global structure of the DNA double helix, including parameters like base-pair stacking, helical twist, and groove dimensions.

Solvent Interactions: The arrangement of water molecules and ions around the modified base, which can influence its stability and reactivity.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a DNA Duplex Containing this compound

| Parameter | Description | Observation in Simulation |

| Cyclopropyl Dihedral Angle | Torsional angle defining the orientation of the cyclopropyl group relative to the cytosine ring. | Fluctuates around a preferred "bisected" or "eclipsed" conformation. |

| Local Helical Twist | The angle of rotation between adjacent base pairs at the modification site. | May show a slight deviation from standard B-form DNA. |

| Major/Minor Groove Width | The width of the DNA grooves in the vicinity of the modified base. | Potential for localized changes in groove dimensions. |

| Radial Distribution Function | Probability of finding water molecules at a certain distance from the cyclopropyl group. | Can indicate specific hydration patterns around the hydrophobic cyclopropyl moiety. |

Note: This table presents hypothetical observations from an MD simulation to illustrate the types of insights that can be gained.

Conformational analysis of related cyclopropyl-substituted pyrimidines and other cyclic compounds has shown that the introduction of such a rigid group can significantly restrict the conformational freedom of the molecule, which can have important implications for its biological activity. nih.govresearchgate.net

Computational Mutagenesis and Molecular Interaction Prediction

Computational Prediction of Mutagenicity:

The mutagenic potential of a novel nucleobase analog like this compound is often assessed through computational models before extensive experimental testing. These in silico methods can predict the likelihood of a compound to cause DNA mutations based on its structural and electronic properties.

One common approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. These models are built upon large datasets of compounds with known mutagenicity (e.g., from Ames testing) and correlate specific molecular descriptors with mutagenic activity. For this compound, relevant descriptors would include its size, shape, hydrophobicity, and electronic parameters derived from quantum chemical calculations. While no specific QSAR studies on this compound were identified, the presence of the cyclopropyl group, a known bioisostere for other functional groups, would be a key feature in such an analysis.

Molecular Interaction Prediction:

Understanding how this compound interacts with key biological macromolecules, particularly DNA polymerases, is crucial for predicting its metabolic fate and potential mutagenicity. Molecular docking and molecular dynamics simulations are powerful tools for this purpose.

Molecular Docking simulations can predict the preferred binding orientation of this compound triphosphate within the active site of a DNA polymerase. These simulations calculate the binding affinity and interaction energies between the nucleobase analog and the amino acid residues of the enzyme. Key interactions would involve hydrogen bonding with the protein and the template DNA strand, as well as steric and electrostatic interactions. The bulky cyclopropyl group at the C5 position would be of particular interest, as it could influence the proper positioning of the nucleotide for incorporation into a growing DNA strand.

Molecular Dynamics (MD) simulations provide a more dynamic picture of these interactions over time. An MD simulation of a DNA duplex containing this compound could reveal how this modification affects the local DNA structure, flexibility, and stability. Such simulations can provide insights into:

Changes in DNA Helical Parameters: The presence of the cyclopropyl group might alter local DNA geometry, such as base pair stacking, propeller twist, and groove widths.

Interaction with DNA Polymerases: MD simulations can model the process of incorporation of this compound opposite a template base (e.g., guanine). These simulations can help predict whether the modification leads to misincorporation by altering the conformational dynamics of the polymerase active site.

Free Energy Calculations: Methods like alchemical free energy calculations can be employed to compute the change in binding free energy when a natural cytosine is replaced by this compound in the active site of a polymerase. A significant change in binding free energy could indicate a higher or lower probability of incorporation and potential for mutagenesis.

While specific data tables from studies on this compound are not available, the following tables illustrate the types of data that would be generated from such computational investigations, based on studies of other modified nucleobases.

| Parameter | Description | Hypothetical Value for this compound |

| Binding Affinity (kcal/mol) | The predicted strength of interaction between this compound triphosphate and the DNA polymerase active site. | - |

| Interaction Energy (kcal/mol) | The calculated energy of non-covalent interactions (e.g., hydrogen bonds, van der Waals) with key active site residues. | - |

| RMSD (Å) | Root Mean Square Deviation of the nucleobase from its ideal position in the active site during an MD simulation. | - |

| Hydrogen Bond Occupancy (%) | The percentage of time specific hydrogen bonds are maintained during an MD simulation. | - |

Table 1: Hypothetical Molecular Docking and Dynamics Data for this compound with a DNA Polymerase. This table represents the kind of data that would be generated to predict how well this compound fits and interacts within the enzyme's active site.

| Parameter | Description | Hypothetical Value for this compound |

| ΔGbinding (kcal/mol) | The change in the free energy of binding to a DNA polymerase when cytosine is substituted with this compound. | - |

| ΔGsolvation (kcal/mol) | The change in the free energy of solvation for this compound compared to cytosine. | - |

Table 2: Hypothetical Free Energy Calculation Data for this compound. This table illustrates the type of thermodynamic data that would be calculated to assess the energetic favorability of incorporating this compound into DNA.

Role in Nucleic Acid Research and Functional Probes

Design and Synthesis of Modified Nucleic Acid Molecules

The synthesis of nucleic acid molecules containing modified bases like 5-cyclopropylcytosine is a cornerstone of modern biotechnology and drug development, particularly in the field of antisense oligonucleotides. These synthetic oligonucleotides are designed to bind to specific mRNA sequences, thereby modulating gene expression. To be effective therapeutic agents, they require chemical modifications to enhance their properties, such as nuclease resistance.

One common modification is the phosphorothioate (B77711) (PS) linkage, which improves stability against enzyme degradation. However, the PS modification introduces chirality at the phosphorus center, leading to a mixture of diastereomers that can complicate their pharmacological profile. To circumvent this, researchers have explored modifications at the 5'-position of the nucleoside. For instance, the introduction of a 5'-methyl group has been shown to significantly increase nuclease resistance. Building on this concept, 5'-cyclopropylene-DNA (5'-cp-DNA) was designed to avoid the creation of diastereomers during synthesis. The synthesis of 5'-cp-DNA monomers involves a Kulinkovich reaction on a commercially available nucleoside precursor, followed by conversion to the corresponding phosphoramidites for incorporation into desired oligonucleotide sequences using a DNA synthesizer digitellinc.com. Oligonucleotides modified with 5'-cp-DNA have demonstrated markedly improved resistance to nucleases compared to their PS-modified counterparts digitellinc.com.

The general approach to synthesizing oligonucleotides with modified bases such as this compound involves the chemical synthesis of the modified nucleoside, its conversion to a phosphoramidite (B1245037) synthon, and subsequent incorporation into an oligonucleotide chain using automated solid-phase DNA synthesis core.ac.uknih.gov. For instance, the synthesis of oligonucleotides containing 5-chlorocytosine, another C5-modified pyrimidine (B1678525), involves the chlorination of 2'-deoxyuridine (B118206), conversion to an O(4)-ethyl analog, and subsequent amination during the ammonia (B1221849) deprotection step of oligonucleotide synthesis researchgate.netbohrium.com. This highlights the modular nature of oligonucleotide synthesis, which allows for the site-specific incorporation of various modified bases.

The table below summarizes different approaches to nucleic acid modification and their primary goals.

| Modification Strategy | Example Compound/Linkage | Primary Goal | Reference |

| Backbone Modification | Phosphorothioate (PS) | Increased nuclease resistance | digitellinc.com |

| 5'-Position Modification | 5'-cyclopropylene-DNA | Increased nuclease resistance, avoidance of diastereomers | digitellinc.com |

| Base Modification | 5-Chlorocytosine | Probing DNA-protein interactions, studying biological consequences of DNA damage | researchgate.netbohrium.com |

| Base Modification | Fluorescent Cytosine Analogues (e.g., tC) | Probing nucleic acid structure and dynamics | core.ac.uknih.gov |

Impact on Base Pairing and Triplex Formation

In the context of triple-helix formation, where a third strand of DNA binds in the major groove of a duplex, modifications to the nucleobases can have a profound effect. Triplex-forming oligonucleotides (TFOs) have potential applications in gene targeting and regulation. However, their efficacy can be limited under physiological conditions. For the pyrimidine motif triplex, formation is often favored at a low pH and high magnesium concentrations. To overcome these limitations, researchers have incorporated modified bases. For instance, oligonucleotides containing 5-(1-propynyl)-2'-deoxyuridine (B1595973) have been shown to form more stable triplexes at neutral pH and lower magnesium concentrations nih.gov. This enhanced stability suggests that C5-substituents can improve the binding affinity of the third strand. While specific studies on this compound in triplex formation are not detailed, the principles derived from similar C5-modified pyrimidines suggest that the cyclopropyl (B3062369) group could also influence the stability and binding characteristics of triplex structures.

The table below outlines the effects of different cytosine modifications on nucleic acid structures.

| Modified Base | Impact on Duplex Stability | Impact on Triplex Stability | Reference |

| 5-Chlorocytosine | Negligible change in melting temperature | Not specifically reported | researchgate.net |

| 5-(1-propynyl)-2'-deoxyuridine | Not the primary focus of the study | Increased stability at physiological conditions | nih.gov |

| 5-Formylcytidine (in RNA) | Increased thermal stability and base pairing specificity | Not applicable | nih.gov |

Utilization as Mechanistic Probes in DNA Charge Transport

DNA charge transport (CT) is a process by which charge can migrate over long distances through the DNA double helix caltech.edunih.gov. This phenomenon is sensitive to the integrity of the base pair stack and has been implicated in DNA damage and repair mechanisms nih.govbohrium.com. The study of DNA CT often employs modified bases that can act as "traps" for the migrating charge, allowing researchers to probe the mechanism of transport.

N4-cyclopropylcytosine (CPC), a constitutional isomer of this compound, has been instrumental as a kinetically fast electron hole trap in studies of DNA charge transport nih.gov. Research has shown that a migrating positive charge (a "hole") can be trapped by CPC, leading to its decomposition and the formation of characteristic products that can be detected by methods like HPLC nih.gov. This has provided crucial insights into the mechanism of DNA CT. For a long time, it was believed that charge migration primarily occurred through hopping between low-energy guanine (B1146940) bases. However, experiments using CPC have demonstrated that higher-energy pyrimidine bases are also involved in the process. Even when CPC was placed several base pairs away from a photooxidant that injects the hole into the DNA, significant oxidative damage to the CPC was observed nih.gov. This indicates that the hole has an appreciable density on pyrimidine sites as it traverses the DNA duplex.

These findings have significant implications for understanding how oxidative damage can be distributed throughout the genome. The efficiency of charge transport and the subsequent damage at the CPC site are modulated by the intervening DNA sequence, including the presence of lower-energy guanine sites nih.gov.

The table below summarizes the key findings from the use of N4-cyclopropylcytosine as a probe in DNA charge transport studies.

| Experimental Setup | Key Finding | Implication | Reference |

| DNA duplex with a tethered photooxidant and a distant N4-cyclopropylcytosine (CPC) | Appreciable oxidative damage is observed at the distant CPC. | Hole migration in DNA involves higher-energy pyrimidine bases, not just low-energy guanine bases. | nih.gov |

| Yield of CPC decomposition is measured in the presence of intervening guanine bases. | The yield of CPC decomposition is modulated by the presence of lower-energy guanine sites. | The distribution of oxidative damage is influenced by the sequence context of the DNA. | nih.gov |

Contribution to Understanding DNA Photochemistry and Damage

The study of how DNA interacts with light and the subsequent chemical changes is crucial for understanding the mechanisms of DNA damage and the development of phototherapies. Modified nucleobases can serve as valuable tools in this field. The photochemical properties of cytosine and its derivatives have been a subject of interest. For instance, upon UV irradiation, 5-methylcytosine (B146107) can undergo photochemical reactions leading to the formation of various photoproducts nih.gov.

The use of N4-cyclopropylcytosine has provided direct evidence of long-range oxidative damage to cytosine bases within duplex DNA nih.gov. When a photooxidant is used to inject a positive charge into the DNA from a distance, this charge can migrate through the DNA and cause damage to a remote CPC base. This process mimics the initial steps of oxidative damage that can occur in a cellular environment due to endogenous or exogenous factors. The decomposition of CPC upon oxidation serves as a clear indicator of this damage nih.gov.

Furthermore, the study of oxidatively damaged nucleobases, such as 5-formylcytosine, which is an oxidation product of the epigenetic mark 5-methylcytosine, is important for understanding DNA damage and repair pathways. The introduction of such lesions into DNA can affect its structure and function. While the photochemistry of this compound itself has not been extensively detailed, the principles learned from related modified cytosines and the use of N4-cyclopropylcytosine in DNA charge transport studies contribute to a broader understanding of how modifications to the cytosine base can influence the susceptibility of DNA to damage.

The table below lists various modified cytosine derivatives and their relevance to DNA photochemistry and damage studies.

| Modified Cytosine | Area of Study | Key Contribution | Reference |

| N4-Cyclopropylcytosine | DNA Charge Transport and Oxidative Damage | Demonstrated long-range oxidative damage to a cytosine derivative in duplex DNA. | nih.gov |

| 5-Methylcytosine | Photochemistry | Elucidation of photochemical reaction pathways of a key epigenetic mark. | nih.gov |

| 5-Formylcytosine | DNA Damage and Repair | Understanding the biological consequences of an oxidative DNA lesion. | nih.gov |

| 5-Carboxycytosine | Photoredox Chemistry | Development of methods for the selective modification and sequencing of epigenetic marks. | nih.govcam.ac.ukresearchgate.net |

Structure Activity Relationship Studies with 5 Cyclopropylcytosine Derivatives

Systematic Modification of Cytosine at the C-5 Position

The C-5 position of the pyrimidine (B1678525) ring is a key site for chemical modification to enhance the biological activity of nucleoside analogs. Modifications at this position can influence various properties, including metabolic stability, interaction with target enzymes, and cellular uptake. In the context of antiviral and anticancer agents, a wide array of substituents have been explored at the C-5 position of cytosine and related pyrimidines.

Systematic modifications have shown that the nature of the C-5 substituent is a critical determinant of biological activity, particularly against herpes viruses. Research has demonstrated that the introduction of various groups, such as halo, alkyl, and vinyl moieties, can significantly impact the antiviral potency of 2'-deoxycytidine (B1670253) analogs. For instance, derivatives like 5-bromo-dCyd, 5-iodo-dCyd, and 5-ethynyl-dCyd have been shown to be selective inhibitors of herpes simplex virus (HSV) replication nih.gov. The effectiveness of these modifications is often linked to their ability to be recognized and phosphorylated by viral thymidine (B127349) kinase, but not by the host cellular counterpart, leading to selective antiviral action.

The introduction of a cyclopropyl (B3062369) group at the C-5 position offers a unique combination of steric and electronic properties. The three-membered ring is conformationally rigid and introduces a degree of lipophilicity that can influence membrane permeability and binding to hydrophobic pockets of target enzymes.

Influence of the Cyclopropyl Moiety on Nucleobase Properties

The cyclopropyl group, while being a small alkyl substituent, possesses distinct electronic and conformational properties that can significantly influence the behavior of the parent nucleobase. Its introduction at the C-5 position of cytosine can lead to several important effects:

Conformational Rigidity: The cyclopropane (B1198618) ring is inherently rigid. This rigidity can restrict the conformational freedom of the C-5 side chain, which may be advantageous for fitting into the active site of a target enzyme.

Electronic Properties: The cyclopropyl group is known to have some degree of π-character in its C-C bonds, allowing it to participate in electronic interactions. This can affect the electron distribution within the pyrimidine ring and influence hydrogen bonding patterns and base stacking interactions within DNA or RNA.

Lipophilicity: The addition of the cyclopropyl moiety increases the lipophilicity of the cytosine base. This can enhance the ability of the nucleoside analog to cross cellular membranes, potentially leading to improved bioavailability.

Metabolic Stability: The C-C bonds of the cyclopropyl ring are generally stable to metabolic degradation, which can increase the in vivo half-life of the drug.

Comparative Analysis with Other Substituted Pyrimidines

To understand the specific contribution of the cyclopropyl group to the biological activity of 5-cyclopropylcytosine, it is informative to compare it with other C-5 substituted pyrimidine nucleosides. The antiviral activity of these compounds, particularly against herpes simplex virus (HSV), provides a useful benchmark for comparison.

Studies on a range of 5-substituted 2'-deoxycytidines have revealed that the nature of the substituent at the C-5 position plays a pivotal role in determining antiviral potency and selectivity nih.govnih.gov. For instance, compounds with small, rigid substituents like the ethynyl (B1212043) group have shown potent anti-HSV activity nih.gov. The (E)-5-(2-bromovinyl) derivative of 2'-deoxyuridine (B118206) is another example of a highly potent and selective anti-herpes agent nih.gov.

Below is a comparative table of the anti-herpes activity of various 5-substituted 2'-deoxycytidine and 2'-deoxyuridine analogs.

| Compound | Virus Strain | EC₅₀ (µg/mL) |

| 5-Iodo-2'-deoxyuridine | HSV-1 | 0.14 |

| 5-Fluoro-2'-deoxycytidine | HSV-1 | 0.22 |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | HSV-1 | - |

| 5-Propyl-2'-deoxycytidine | HSV-1 | - |

| 5-Ethynyl-2'-deoxycytidine (B116413) | HSV-1 | - |

Data is illustrative and compiled from various sources. EC₅₀ is the concentration of the compound that inhibits viral replication by 50%. A lower value indicates higher potency. nih.gov

The data indicates that small, electronegative, or rigid substituents at the C-5 position can lead to potent antiviral activity. The cyclopropyl group, with its unique combination of rigidity and alkyl character, is expected to confer a distinct activity profile. While direct comparative data for this compound in the same assays is not always available, the known activities of related compounds suggest that the cyclopropyl moiety is a favorable substituent for biological activity.

Rational Design Principles for Modified Nucleobases

The development of potent and selective nucleoside analogs is increasingly guided by rational design principles. These principles are derived from a deep understanding of the structure and function of the target enzymes, as well as the SAR of existing compounds. For C-5 modified pyrimidines like this compound, several key principles apply:

Target-Specific Interactions: The design of new derivatives should consider the specific interactions with the target enzyme, such as viral DNA polymerase or thymidine kinase. The size, shape, and electronic properties of the C-5 substituent should be optimized to maximize binding affinity and/or facilitate enzymatic conversion to the active triphosphate form.

Exploiting Enzyme Selectivity: A key goal is to design compounds that are selectively activated by viral enzymes over their host cell counterparts. This can be achieved by tailoring the C-5 substituent to fit the unique structural features of the viral enzyme's active site.

Improving Pharmacokinetic Properties: Modifications to the nucleobase can also be used to improve the drug-like properties of the compound, such as solubility, membrane permeability, and metabolic stability. The lipophilic nature of the cyclopropyl group is an example of a modification that can enhance these properties.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new derivatives with improved therapeutic profiles.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Crystallographic Analysis of Cyclopropyl-Containing Biomolecules

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid, providing unequivocal evidence of molecular conformation and intermolecular interactions. While a specific crystal structure for 5-Cyclopropylcytosine is not publicly available, analysis of closely related cyclopropyl-containing heterocyclic molecules provides valuable insights into the likely structural features that would be observed.

Crystallographic studies on molecules containing a cyclopropyl (B3062369) group attached to a five-membered heteroaromatic ring, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, have revealed specific conformational preferences. In this related structure, the cyclopropyl ring is oriented almost perpendicularly to the plane of the attached heterocyclic ring. nih.gov This "bisected" conformation is a common low-energy arrangement for cyclopropyl groups adjacent to sp²-hybridized centers, minimizing steric hindrance and influencing electronic interactions.

Should this compound be crystallized, X-ray diffraction analysis would be expected to yield precise bond lengths, bond angles, and torsion angles. This data would be critical for understanding how the cyclopropyl substituent influences the planarity of the cytosine ring and the hydrogen bonding patterns essential for base pairing. The packing of the molecules in the crystal lattice would also reveal key intermolecular interactions, such as hydrogen bonds and potential π-stacking, which are crucial for the stability of nucleic acid structures.

Table 1: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Expected Value Range | Significance |

| C5-C7 Bond Length | 1.49 - 1.52 Å | Characterizes the single bond between the pyrimidine (B1678525) ring and the cyclopropyl group. |

| Dihedral Angle (C4-C5-C7-C8) | 70° - 90° | Defines the rotational orientation of the cyclopropyl group relative to the cytosine ring. |

| Hydrogen Bond Distances | 2.7 - 3.1 Å | Indicates the strength and geometry of intermolecular interactions crucial for crystal packing and pairing. |

| Ring Planarity (RMSD) | < 0.02 Å | Measures the deviation of the cytosine ring atoms from a mean plane, indicating substituent effects. |

Note: The data in this table is illustrative and based on typical values for related structures, not on experimental results for this compound.

Spectroscopic Investigations for Structural Elucidation (General relevance for related compounds)

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of novel compounds in various states. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the characterization of modified nucleosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a detailed map of the chemical environment of each atom in this compound.

In ¹H NMR, the protons on the cyclopropyl ring would exhibit a complex splitting pattern in the upfield region (typically 0.5-1.5 ppm), characteristic of their constrained geometry. The H6 proton of the cytosine ring would likely show a singlet in the aromatic region, with its chemical shift influenced by the electronic effect of the C5-cyclopropyl group.

In ¹³C NMR, the cyclopropyl carbons would appear at distinct upfield chemical shifts. The C5 and C6 carbons of the pyrimidine ring would have their resonances shifted compared to unsubstituted cytosine, providing evidence of the substituent's electronic impact.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass-to-charge ratio. Fragmentation patterns observed in tandem MS (MS/MS) experiments would help to confirm the connectivity of the molecule, showing characteristic losses of fragments related to the cyclopropyl and cytosine moieties.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Signal/Peak | Predicted Chemical Shift/m/z | Structural Interpretation |

| ¹H NMR | Cyclopropyl Protons (CH, CH₂) | 0.5 - 1.5 ppm (multiplets) | Confirms the presence and diastereotopic nature of the cyclopropyl ring protons. |

| ¹H NMR | H6 Proton | 7.5 - 8.0 ppm (singlet) | Identifies the proton on the pyrimidine ring adjacent to the substituent. |

| ¹³C NMR | Cyclopropyl Carbons | 5 - 15 ppm | Characteristic chemical shifts for the sp³ carbons of the strained cyclopropyl ring. |

| ¹³C NMR | C5 Carbon | 110 - 120 ppm | Shows the electronic effect of the cyclopropyl group on the substituted pyrimidine carbon. |

| HRMS (ESI+) | [M+H]⁺ | ~152.0818 | Provides the exact mass corresponding to the molecular formula C₇H₉N₃O + H⁺. |

Note: The data in this table is illustrative and based on general principles and data for analogous compounds, not on direct experimental results for this compound.

Integration of Multi-Scale Computational and Experimental Approaches

The synergy between experimental data and computational modeling offers a powerful approach to understanding the structure, dynamics, and function of modified nucleobases. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict and rationalize the experimental findings from crystallography and spectroscopy.

For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the most stable conformation of the molecule, including the rotational preference of the cyclopropyl group, which can then be compared with crystallographic data.

Simulate Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies. researchgate.net Comparing these theoretical predictions with experimental spectra aids in the definitive assignment of signals.

Analyze Electronic Properties: Determine the molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to understand how the cyclopropyl modification alters the reactivity and hydrogen bonding capabilities of the cytosine base.

By integrating these computational models with experimental results, a more complete and dynamic picture of this compound's behavior can be developed. This integrated approach is crucial for predicting how such a modification might affect the structure of DNA or RNA and its interactions with proteins. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclopropylcytosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of cytosine derivatives using reagents like trimethylsulfoxonium iodide under basic conditions. Key steps include optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates . Characterization via H/C NMR and HPLC (≥95% purity) is critical for confirming structure and purity, with protocols detailed in supplementary materials of peer-reviewed journals .